(R)-2-Hydroxymethylhexanoic acid
Overview
Description
(R)-2-Hydroxymethylhexanoic acid, also known as HMMH or Homocysteine thiolactone, is a naturally occurring amino acid derivative. It is a thiolactone of homocysteine and is produced by the hydrolysis of S-adenosylhomocysteine. HMMH has been the subject of several scientific studies due to its potential applications in various fields.
Scientific Research Applications
-
Biomedicine : Hydrophobic modification of polysaccharides and the construction and properties of their micelles . Polysaccharides have the characteristics of wide sources, excellent biocompatibility, and non-toxicity. There are multifunctional groups on the main chain of polysaccharides, which can be surface-modified or functionalized to have targeting ability . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
-
Mechanical Properties and Applications of Dual Network Hydrogels : Hydrogels with a three-dimensional network structure are particularly outstanding in water absorption and water retention because water exists stably in the interior, making the gel appear elastic and solid . The proposal of double-network hydrogels has dramatically improved the toughness and mechanical strength of hydrogels that can adapt to different environments .
-
Biological Pathways of Siderophores : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
-
Chemical Industry : “®-2-Hydroxymethylhexanoic acid” is a chemical compound with the CAS Number: 668485-40-3 . It is used in various chemical industry products on the global and regional markets .
-
Microwave-Assisted Extraction of Phytochemicals : Microwave-assisted extraction (MAE) has emerged as a promising technique for the extraction of phytochemicals . MAE involves the utilization of microwaves to heat the sample, which facilitates the release of bioactive compounds from the plant matrix . This technique offers several advantages over traditional extraction methods, including faster extraction times, higher extraction yields, and reduced solvent consumption .
-
Drug Discovery and Design Using Natural Products : The extraction of essential oils, fats, and oils is now done using Soxhlet, hydrodistillation, and alcohol-maceration methods . These techniques involve manual operations and reproducibility is a significant problem . Therefore, the use of “®-2-Hydroxymethylhexanoic acid” in these processes could potentially improve the efficiency and reproducibility of the extraction process .
properties
IUPAC Name |
(2R)-2-(hydroxymethyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHDGOFKNWYJO-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468382 | |
Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxymethylhexanoic acid | |
CAS RN |
668485-40-3 | |
Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.